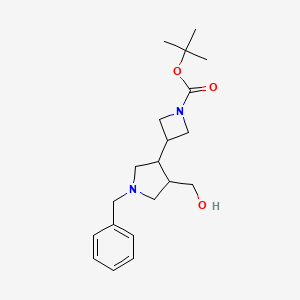
Tert-butyl 3-(1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl)azetidine-1-carboxylate is a complex organic compound that features a unique structure combining an azetidine ring with a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of azetidine derivatives with pyrrolidine intermediates under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-(1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogenated derivatives, bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl)azetidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use this compound to study its effects on biological systems and its potential as a drug candidate.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 3-oxoazetidine-1-carboxylate
- Tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
- Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-(1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl)azetidine-1-carboxylate is unique due to its combined azetidine and pyrrolidine rings, which confer distinct chemical properties and reactivity. This structural uniqueness makes it a valuable compound for developing novel pharmaceuticals and studying complex organic reactions .
Eigenschaften
Molekularformel |
C20H30N2O3 |
|---|---|
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
tert-butyl 3-[1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]azetidine-1-carboxylate |
InChI |
InChI=1S/C20H30N2O3/c1-20(2,3)25-19(24)22-11-16(12-22)18-13-21(10-17(18)14-23)9-15-7-5-4-6-8-15/h4-8,16-18,23H,9-14H2,1-3H3 |
InChI-Schlüssel |
LDICYTJAPWQSEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CN(CC2CO)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





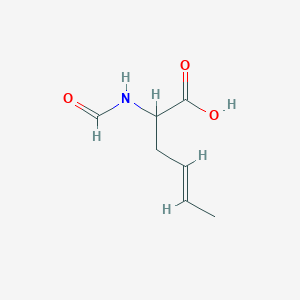
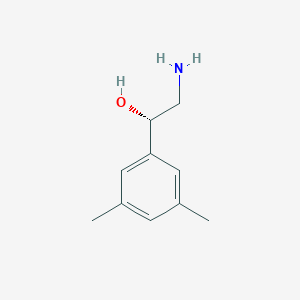
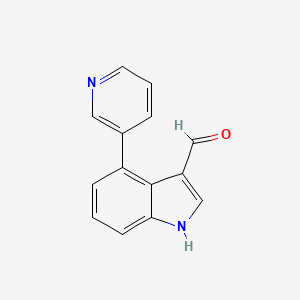
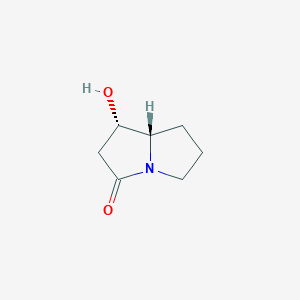
![5-[(3-Methylbut-2-en-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B13086866.png)
![1-[(1-Methyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13086868.png)
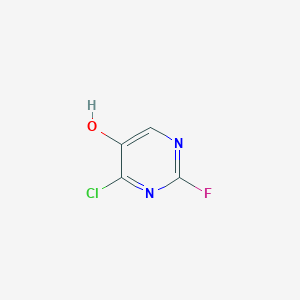
![2-amino-N-[(2S)-2-[benzyl(propan-2-yl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B13086887.png)
![7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13086889.png)
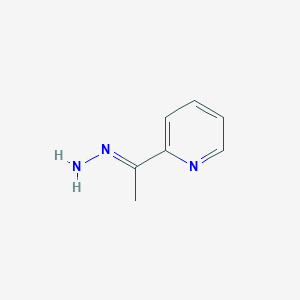
![4-Methyl-2,6-dioxo-8-(1-oxo-3-phenylpropan-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13086909.png)
